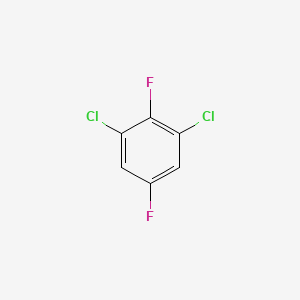

1,3-Dichloro-2,5-difluorobenzene

Description

Overview of Fluorinated and Chlorinated Aromatic Compounds

Fluorinated and chlorinated aromatic compounds are subclasses of halogenated benzenes that have found extensive applications. The introduction of fluorine or chlorine atoms into an aromatic ring can significantly alter the compound's physical, chemical, and biological properties. researchgate.netnumberanalytics.com

Fluorine, being the most electronegative element, imparts unique characteristics to aromatic compounds. numberanalytics.com Its presence can enhance thermal stability, lipophilicity, and metabolic stability, making fluorinated aromatics valuable in pharmaceuticals, agrochemicals, and materials science. researchgate.netnumberanalytics.comresearchgate.net For instance, many modern drugs and crop protection chemicals contain fluorine atoms. researchgate.netresearchgate.net

Chlorinated aromatic compounds are also widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. numberanalytics.com The presence of chlorine atoms can influence the reactivity of the benzene (B151609) ring, often making it less reactive towards electrophilic substitution. msu.edu

Historical Context of Polyhalogenated Benzene Synthesis and Research

The study of halogenated benzenes dates back to the 19th century. Michael Faraday first discovered benzene in 1825. britannica.comresearchgate.net Soon after, chemists began exploring its reactions, including halogenation. The direct halogenation of benzene, an electrophilic aromatic substitution reaction, was an early method to produce simple halobenzenes. numberanalytics.comlibretexts.org

The synthesis of polyhalogenated benzenes, those with multiple halogen substituents, presented greater challenges. The development of synthetic methods for selectively introducing multiple halogens at specific positions on the benzene ring has been an ongoing area of research. Early methods often resulted in mixtures of isomers, which were difficult to separate. acs.org

Key historical developments in the synthesis of fluorinated aromatics include the Balz-Schiemann reaction, discovered in 1927, which involves the thermal decomposition of diazonium fluoroborates. nih.govharvard.edu Another significant method is the Halex (halogen exchange) process, where chlorine atoms on an activated aromatic ring are replaced by fluorine using a fluoride (B91410) salt. nih.govharvard.edu The synthesis of chlorinated aromatics has a long history tied to the development of the chemical industry, with compounds like polychlorinated biphenyls (PCBs) being synthesized as early as 1876, though their production was later banned due to toxicity concerns. wikipedia.org

Significance of Halogen Substituents in Aromatic Chemistry

Halogen substituents have a profound impact on the reactivity and regioselectivity of aromatic compounds. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions, meaning they make the benzene ring less reactive than benzene itself. msu.educhemistrysteps.com This is due to their inductive electron-withdrawing effect. msu.edu

However, halogens are an exception among deactivating groups because they are ortho, para-directing. chemistrysteps.comlumenlearning.commasterorganicchemistry.com This means that in an electrophilic substitution reaction on a halobenzene, the incoming electrophile is directed to the positions ortho and para to the halogen atom. chemistrysteps.com This directing effect is attributed to the resonance donation of a lone pair of electrons from the halogen into the aromatic ring, which stabilizes the intermediate carbocation formed during ortho and para attack. msu.edumasterorganicchemistry.com

The reactivity of halobenzenes in electrophilic substitution decreases down the group, with fluorobenzene (B45895) being the most reactive and iodobenzene (B50100) the least. libretexts.org The nature of the halogen also influences other reactions, such as nucleophilic aromatic substitution, where the high electronegativity of fluorine can activate the ring towards attack by nucleophiles, especially when other electron-withdrawing groups are present. numberanalytics.com

Research Landscape and Gaps in Understanding 1,3-Dichloro-2,5-difluorobenzene

This compound is a specific polyhalogenated benzene derivative. While general principles of halogenated aromatics apply, the specific arrangement of two chlorine and two fluorine atoms on the benzene ring creates a unique set of properties and reactivity patterns that may not be fully understood.

The research landscape for this compound appears to be focused on its use as an intermediate in organic synthesis. cn-alchemist.comchembk.com Its structure suggests it could be a building block for more complex molecules, potentially in the fields of materials science or agrochemicals. cn-alchemist.com

However, there are likely gaps in the detailed understanding of its chemical behavior. For instance, the interplay of the inductive and resonance effects of four halogen substituents in these specific positions could lead to unexpected reactivity in certain reactions. Comprehensive spectroscopic and crystallographic studies could provide deeper insights into its molecular structure and intermolecular interactions. Furthermore, detailed mechanistic studies of its reactions are likely limited, presenting an area for further research.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₂ | nih.govchemscene.com |

| Molecular Weight | 182.98 g/mol | nih.govchemscene.com |

| Appearance | Colorless to light yellow liquid | cn-alchemist.com |

| Boiling Point | 172 - 174 °C | cn-alchemist.com |

| Density | 1.485 g/cm³ at 25 °C | cn-alchemist.com |

| Flash Point | 64 °C | cn-alchemist.com |

| Refractive Index | 1.493 at 20 °C | cn-alchemist.com |

| Solubility in Water | Insoluble | cn-alchemist.com |

| CAS Number | 2367-80-8 | nih.govchemscene.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dichloro-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBKEVCFKWTLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178339 | |

| Record name | Benzene, 1,3-dichloro-2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-80-8 | |

| Record name | 1,3-Dichloro-2,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dichloro 2,5 Difluorobenzene

Direct Halogenation Approaches

Direct halogenation of a pre-existing difluorobenzene or dichlorobenzene scaffold presents a straightforward, albeit challenging, route to 1,3-dichloro-2,5-difluorobenzene. The success of this approach hinges on controlling the regioselectivity of the halogenation reaction to obtain the desired substitution pattern.

Regioselective Chlorination of Difluorobenzenes

The introduction of two chlorine atoms onto a difluorobenzene ring, such as 1,4-difluorobenzene (B165170), requires careful consideration of the directing effects of the existing fluorine atoms. Fluorine is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, achieving the specific 1,3-dichloro-2,5-difluoro substitution pattern from 1,4-difluorobenzene is complex due to these directing effects.

Direct chlorination of 1,4-difluorobenzene would be expected to yield a mixture of isomers, with the desired this compound potentially being a minor product. The reaction typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorine molecule and facilitate electrophilic aromatic substitution.

Table 1: Hypothetical Regioselective Chlorination of 1,4-Difluorobenzene

| Starting Material | Reagents | Catalyst | Potential Products | Desired Product |

| 1,4-Difluorobenzene | Cl₂ | FeCl₃ | Mixture of chlorinated difluorobenzenes | This compound |

Note: This table represents a conceptual pathway, as specific high-yield methods for this direct conversion are not prominently documented in scientific literature, highlighting the challenges in regioselectivity.

Regioselective Fluorination of Dichlorobenzenes

An alternative direct approach involves the fluorination of a dichlorobenzene isomer, such as 1,3-dichlorobenzene (B1664543). Electrophilic fluorinating agents, like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly employed for such transformations. sigmaaldrich.comresearchgate.netnih.govref.ac.uk These reagents provide a source of "electrophilic fluorine" that can react with the electron-rich aromatic ring.

The chlorine atoms already present on the ring are also ortho-, para-directing. Therefore, the regioselectivity of the fluorination of 1,3-dichlorobenzene would be influenced by the directing effects of both chlorine atoms, which would favor substitution at the 4- and 6-positions, and to a lesser extent, the 2-position. Achieving the desired 2,5-difluoro substitution pattern would likely result in a mixture of isomers, making purification challenging.

Challenges in Ortho- and Para-Directing Effects in Halogenation

The primary challenge in both direct chlorination and fluorination approaches lies in overcoming the inherent ortho- and para-directing effects of the halogen substituents. In the case of 1,4-difluorobenzene, all available positions are ortho to a fluorine atom, leading to potential over-chlorination or the formation of multiple isomers. Similarly, for 1,3-dichlorobenzene, the directing effects of the two chlorine atoms would lead to a mixture of fluorinated products, with the desired this compound not being the sole or even major product. The separation of these closely related isomers often requires sophisticated purification techniques, which can be inefficient and costly on a larger scale.

Multi-Step Synthesis from Precursors

Due to the challenges in controlling regioselectivity in direct halogenation, multi-step synthetic routes starting from strategically chosen precursors are often preferred for the synthesis of this compound. These methods offer greater control over the final substitution pattern.

Via Diazotization and Halogen Displacement Reactions

A versatile and widely used method for the synthesis of halogenated aromatic compounds is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement of the resulting diazonium group with a halide. nih.govthieme-connect.de This approach allows for the precise placement of halogen atoms on the benzene (B151609) ring.

The synthesis of this compound can be envisioned starting from a suitably substituted aniline (B41778) derivative, such as a dichlorofluoroaniline or a difluorochloroaniline. For instance, a plausible precursor would be 2,4-dichloro-6-fluoroaniline. The synthesis of a related compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, has been reported starting from 2,4-dichloro-3-fluoro-aniline, which undergoes bromination followed by diazotization and reduction. google.com This suggests that a similar strategy could be employed for the target molecule.

A general procedure would involve the following steps:

Diazotization: The chosen aniline intermediate is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Halogen Displacement (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) halide (e.g., copper(I) chloride) to replace the diazonium group with a chlorine atom.

Table 2: Conceptual Multi-Step Synthesis via Diazotization

| Precursor Aniline | Step 1: Diazotization Reagents | Step 2: Sandmeyer Reagent | Final Product |

| 2,4-Dichloro-6-fluoroaniline | NaNO₂, HCl (aq) | CuCl | 1,3,5-Trichloro-2-fluorobenzene (Isomer) |

| 3,5-Dichloro-2-fluoroaniline | NaNO₂, H₂SO₄ | CuCl | 1,2,4-Trichloro-3-fluorobenzene (Isomer) |

| 2,5-Difluoro-4-chloroaniline | NaNO₂, HCl (aq) | CuCl | 1,4-Dichloro-2,5-difluorobenzene (Isomer) |

Note: The table illustrates the general principle. The specific choice of aniline precursor is critical to obtain the desired this compound isomer. The synthesis of the required aniline precursor itself is a multi-step process.

For the specific synthesis of this compound, a potential route could involve the diazotization of an appropriately substituted aniline, followed by a Sandmeyer or similar halogen displacement reaction. The challenge lies in the synthesis of the correct aniline precursor with the desired arrangement of chloro and fluoro substituents.

Sandmeyer Reaction: Applications and Limitations for Halogen Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the introduction of halogens onto an aromatic ring via the diazotization of an aryl amine. wikipedia.orglscollege.ac.inchemicalbook.com This two-step process involves the conversion of a primary aromatic amine to a diazonium salt, which is then decomposed in the presence of a copper(I) halide to yield the corresponding aryl halide. byjus.com

For the synthesis of this compound, a plausible route would involve the diazotization of 2,5-difluoro-3-chloroaniline followed by a Sandmeyer reaction with copper(I) chloride. The initial amine precursor would dictate the final substitution pattern.

Reaction Scheme (Hypothetical):

Halogen Exchange Reactions for Specific Isomers

Halogen exchange reactions offer an alternative and often more selective approach to the synthesis of specific halogenated aromatic isomers. These methods involve the replacement of one halogen atom with another, driven by factors such as reaction equilibrium and the use of specific catalysts.

Finkelstein Reaction and its Selectivity for Fluorine

The Finkelstein reaction is a classic example of a halogen exchange reaction, typically involving the conversion of an alkyl chloride or bromide to an alkyl iodide. wikipedia.org However, the principles of this SN2 reaction can be adapted for the introduction of fluorine into aromatic systems, often referred to as an "aromatic Finkelstein reaction". wikipedia.org This modified reaction generally requires a fluoride (B91410) salt, such as potassium fluoride, and often employs polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to enhance the nucleophilicity of the fluoride ion. wikipedia.org

To synthesize this compound, a potential precursor could be 1,3,5-trichloro-2-fluorobenzene. The challenge lies in the selective replacement of a specific chlorine atom with fluorine. The reactivity of the chlorine atoms is influenced by the electronic effects of the other substituents on the ring. Generally, chlorine atoms that are ortho or para to strongly electron-withdrawing groups are more susceptible to nucleophilic aromatic substitution. In the case of polychlorinated benzenes, achieving high selectivity for the substitution of a single, specific chlorine atom can be difficult and may lead to a mixture of products. The use of catalysts, such as copper(I) iodide in combination with diamine ligands, has been shown to facilitate halogen exchange in aryl halides. wikipedia.org

Catalytic Halogen Elimination and Dehalogenation Processes

Catalytic dehalogenation, specifically hydrodehalogenation, provides a method for the selective removal of halogen atoms from a polyhalogenated aromatic compound. This reductive process typically employs a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. bohrium.com The selectivity of dehalogenation is dependent on the nature of the halogen and its position on the aromatic ring. Generally, the ease of removal follows the order I > Br > Cl > F.

For the synthesis of this compound, a potential starting material could be a tetrachlorodifluorobenzene isomer where the chlorine atoms at the desired positions are retained while others are selectively removed. For instance, if a precursor such as 1,2,4,5-tetrachloro-3,6-difluorobenzene were available, selective hydrodechlorination at the 2 and 5 positions would be required. However, achieving such high regioselectivity in dehalogenation of highly halogenated benzenes can be challenging and often results in a mixture of partially dehalogenated products. The reaction conditions, including catalyst choice, solvent, temperature, and pressure, play a crucial role in controlling the selectivity of the process. unive.it

Derivatization of Substituted Benzene Rings

Building upon existing substituted benzene rings through further electrophilic aromatic substitution or nucleophilic aromatic substitution is a common strategy for the synthesis of polysubstituted aromatic compounds.

Synthesis from Nitrobenzene Derivatives

Nitro groups are powerful electron-withdrawing groups that can direct incoming substituents and can be readily converted to other functional groups, such as amines, which can then be utilized in reactions like the Sandmeyer reaction.

A potential route to this compound could start from a difluoronitrobenzene isomer. For example, starting with 1,4-difluoro-2-nitrobenzene, one could introduce two chlorine atoms via electrophilic chlorination. The directing effects of the fluorine and nitro groups would need to be carefully considered to achieve the desired 1,3-dichloro-2,5-difluoro substitution pattern. Following chlorination, the nitro group could be reduced to an amine and subsequently removed via a deamination reaction (a variation of the Sandmeyer reaction using hypophosphorous acid), though this would be a multi-step and potentially low-yielding process.

A more direct, albeit challenging, approach could involve the nitration of this compound precursors. For instance, the nitration of 1,3-dichlorobenzene can lead to 1,3-dichloro-5-nitrobenzene. Subsequent fluorination of this compound would be required to introduce the two fluorine atoms at the 2 and 5 positions, a transformation that would likely proceed via nucleophilic aromatic substitution and be activated by the electron-withdrawing nitro group.

Routes from Dichlorobenzene or Difluorobenzene Isomers

The direct halogenation of dichlorobenzene or difluorobenzene isomers presents another synthetic avenue.

Starting from 1,3-dichlorobenzene, the introduction of two fluorine atoms would require electrophilic fluorination. However, direct fluorination of aromatic compounds is often a highly exothermic and non-selective process, making it difficult to control and often leading to a mixture of products.

A more controlled approach would be to start with a difluorobenzene isomer. For instance, the chlorination of 1,4-difluorobenzene would be directed by the ortho-, para-directing fluorine atoms. This would likely lead to the formation of 1,4-difluoro-2,5-dichlorobenzene, which is an isomer of the target compound. To obtain the desired this compound, a different starting difluorobenzene isomer or a multi-step strategy involving rearrangement or functional group manipulation would be necessary. A plausible, though potentially complex, route could involve the chlorination of 1,3-difluorobenzene (B1663923). The fluorine atoms are ortho-, para-directing, which could lead to a mixture of chlorinated products, including the desired isomer, which would then require separation. A patent describes the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene by chlorinating 2,4-difluoronitrobenzene (B147775), which highlights the feasibility of chlorinating fluorinated nitroaromatics. sigmaaldrich.com

Data Tables

Table 1: Overview of Synthetic Methodologies

| Methodology | General Principle | Potential Precursor for this compound | Key Challenges |

| Sandmeyer Reaction | Diazotization of an aromatic amine followed by copper-catalyzed displacement. | 2,5-Difluoro-3-chloroaniline | Stability of diazonium salt, potential for side reactions and isomeric impurities. |

| Finkelstein Reaction | Halogen exchange, typically replacing chlorine or bromine with fluorine. | 1,3,5-Trichloro-2-fluorobenzene | Selectivity in polychlorinated systems, harsh reaction conditions may be required. |

| Catalytic Dehalogenation | Reductive removal of halogen atoms using a catalyst and hydrogen source. | Tetrachlorodifluorobenzene isomer | Achieving high regioselectivity, potential for over-reduction. |

| Derivatization from Nitrobenzene | Utilizing the directing and activating effects of a nitro group. | 1,4-Difluoro-2-nitrobenzene | Multi-step synthesis, controlling regioselectivity of subsequent halogenations. |

| Derivatization from Dihalobenzenes | Direct halogenation of dichlorobenzene or difluorobenzene. | 1,3-Dichlorobenzene or 1,3-Difluorobenzene | Controlling selectivity of halogenation, potential for isomeric mixtures. |

Advanced Synthetic Strategies

The synthesis of specifically substituted aromatic compounds like this compound requires precise control over the introduction and positioning of substituents on the benzene ring. Advanced synthetic strategies have evolved to address these challenges, focusing on catalytic methods for bond formation, achieving high selectivity, and ensuring the scalability of the process for industrial applications.

Palladium-Catalyzed Cross-Coupling Reactions for C-Cl and C-F Bond Formation

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. However, the direct formation of C-Cl and especially C-F bonds on an aromatic ring via these methods presents significant challenges.

Research Findings:

The primary utility of palladium catalysis in the context of halogenated benzenes is not typically the direct introduction of chlorine or fluorine atoms onto the aromatic core. Instead, these reactions are powerful tools for synthesizing more complex molecules starting from pre-halogenated building blocks. For instance, the Suzuki coupling reaction uses a palladium catalyst to couple an organoboron compound with an organohalide, a method widely employed for the synthesis of polychlorinated biphenyls (PCBs) researchgate.netnih.gov.

While direct palladium-catalyzed C-F bond formation is an area of active research, it is not yet a standard method for producing compounds like this compound. More commonly, palladium catalysts are employed for transformative reactions on already halogenated rings. A relevant example is the catalytic reductive dehalogenation, where a C-Cl bond is selectively removed in the presence of hydrogen. This strategy can be used to synthesize specific isomers that might be difficult to access directly. For example, 1,3-difluorobenzene can be prepared from precursors like 2,6-dichloro-1,3-difluorobenzene or 4,6-dichloro-1,3-difluorobenzene using a palladium-on-carbon (Pd/C) catalyst google.com. This highlights a pathway where a more heavily chlorinated molecule is synthesized first, followed by selective, palladium-catalyzed dechlorination to yield the desired product.

| Reaction Type | Description | Relevance to this compound Synthesis |

|---|---|---|

| Suzuki Coupling | Pd-catalyzed reaction between an organoboron compound and an organohalide to form C-C bonds. researchgate.net | Primarily used for further functionalization of the target compound, not its direct synthesis. |

| Reductive Dechlorination | Pd-catalyzed removal of a chlorine atom, typically using H₂ gas. google.com | A potential indirect route, where a polychlorinated precursor is selectively dehalogenated to yield the final product. |

| C-H Activation/Functionalization | Direct functionalization of a C-H bond, replacing hydrogen with another group. nih.govnsf.gov | An emerging but complex strategy; achieving the required regioselectivity for multiple halogen insertions is a significant challenge. |

| Direct C-F/C-Cl Bond Formation | Direct, Pd-catalyzed introduction of F or Cl onto the aromatic ring. | Technically challenging and not a common industrial method for this specific compound class. C-F bond formation is particularly difficult. |

Stereoselective and Regioselective Synthetic Pathways

For an achiral molecule such as this compound, the synthetic challenge lies in regioselectivity—the precise placement of the four halogen atoms—rather than stereoselectivity.

Research Findings:

Achieving the correct 1,3-dichloro-2,5-difluoro substitution pattern relies heavily on multi-step synthetic sequences where the regiochemical outcome of each step is controlled by the directing effects of the substituents already present on the ring. A common and powerful strategy involves the use of a precursor molecule where the desired substitution pattern is already partially or fully established.

A classic method for achieving regiocontrol in the synthesis of halogenated aromatics is through the diazotization of a specifically substituted aniline (aminobenzene), followed by a Sandmeyer or related reaction. For instance, to produce a specific chloro-difluorobenzene, one could start with a chlorofluoroaniline, convert the amino group into a diazonium salt, and then introduce the final halogen atom googleapis.com. The synthesis of 1,3-dichlorobenzene can be achieved by the dinitration of benzene, followed by reduction of the nitro groups to amino groups, and finally a double Sandmeyer reaction to replace the amino groups with chlorine youtube.com.

This precursor-based approach ensures that the final positions of the substituents are locked in by the structure of the starting material. The synthesis of a related compound, 1,3-dichloro-2-fluorobenzene, for example, can start from 3-chloro-2-fluoronitrobenzene, highlighting the use of a precursor with an established substitution pattern chemicalbook.com. The challenge for this compound would be to identify and synthesize a suitable starting material, such as a dichlorofluoroaniline or a difluorochloroaniline, that would allow for the regioselective introduction of the remaining halogen atoms.

| Synthetic Strategy | Principle of Regiocontrol | Example Application |

|---|---|---|

| Electrophilic Aromatic Substitution | New substituents are guided to specific positions (ortho, meta, para) by the electronic effects of existing groups on the ring. | Nitration of benzene followed by a second nitration yields 1,3-dinitrobenzene due to the meta-directing effect of the first nitro group. youtube.com |

| Diazotization-Sandmeyer Reaction | An amino group at a specific position is replaced by a halogen, locking in the regiochemistry of the precursor aniline. googleapis.com | Conversion of 5-chloro-2-fluoroaniline into 1-chloro-3,4-difluorobenzene. googleapis.com |

| Halogen Exchange (Halex) Reaction | Replacement of one halogen with another (e.g., Cl with F) is often activated by other electron-withdrawing groups on the ring. | Reaction of 1,2,4-trichlorobenzene with potassium fluoride to produce chloro-difluorobenzenes. googleapis.com |

Industrial Scale-Up Considerations and Challenges

Translating a laboratory synthesis of this compound to an industrial scale introduces a host of practical challenges related to cost, safety, efficiency, and environmental impact.

Research Findings:

The commercial production of chlorinated benzenes typically involves the direct reaction of liquid benzene with chlorine gas in the presence of a catalyst cdc.gov. A major challenge of this approach is that it produces a mixture of isomers (e.g., 1,2-, 1,3-, and 1,4-dichlorobenzene) and other compounds with varying degrees of chlorination. These mixtures must then be separated, usually through energy-intensive fractional distillation and crystallization, which adds significant cost and complexity to the process cdc.gov.

Specific challenges for a highly substituted compound like this compound include:

Raw Material Cost and Availability: The synthesis would likely require advanced, pre-substituted starting materials, which are more expensive than basic feedstocks like benzene.

Reaction Control: Halogenation reactions can be highly exothermic, requiring robust thermal management systems to prevent runaway reactions and the formation of unwanted byproducts. Controlling the reaction to achieve the desired degree of halogenation without over- or under-reacting is critical chemicalbook.com.

Handling of Hazardous Reagents: The introduction of fluorine often involves hazardous reagents such as hydrogen fluoride (HF) or other corrosive and toxic fluorinating agents, necessitating specialized equipment and stringent safety protocols.

Catalyst Management: For any catalytic steps, the cost, efficiency, stability, and recyclability of the catalyst are paramount. Catalyst poisoning or deactivation can halt production and lead to significant economic losses mdpi.com.

Waste Disposal: The synthesis of halogenated aromatics can generate significant amounts of acidic and halogenated waste streams that require careful treatment and disposal, adding to the environmental and financial cost of the process. The instability of intermediates like diazonium salts can also pose a problem for industrial implementation google.com.

| Challenge Area | Specific Issue | Potential Mitigation Strategy |

|---|---|---|

| Process Chemistry | Formation of undesired isomers leading to low yield and complex purification. cdc.gov | Development of highly regioselective synthetic routes; use of high-purity precursors. |

| Safety & Handling | Use of corrosive and toxic reagents (e.g., HF, Cl₂). | Closed-system reactors, specialized corrosion-resistant materials, extensive personnel training and safety protocols. |

| Thermodynamics | Highly exothermic halogenation reactions risking thermal runaway. | Advanced reactor cooling systems, controlled reagent addition rates, continuous flow reactors. |

| Downstream Processing | Energy-intensive separation of the target product from byproducts and isomers. cdc.gov | Optimization of crystallization and distillation processes; development of more selective synthesis to reduce impurity load. |

| Economic Viability | High cost of advanced starting materials and catalysts. | Process optimization to maximize yield and catalyst turnover number; establishing efficient catalyst recovery and recycling loops. |

| Environmental | Generation of hazardous and acidic waste streams. | Implementation of waste treatment protocols; designing synthetic routes with higher atom economy. |

Reactivity and Reaction Mechanisms of 1,3 Dichloro 2,5 Difluorobenzene

Electrophilic Aromatic Substitution Reactions

Nitration and Sulfonation Studies

The introduction of a nitro group (nitration) or a sulfonic acid group (sulfonation) onto the 1,3-dichloro-2,5-difluorobenzene ring are key electrophilic aromatic substitution reactions.

Sulfonation: The sulfonation of dihalogenated benzenes has been investigated for the synthesis of sulfonated aromatic polymers. For example, the sulfonation of p-dichlorobenzene can produce a mixture of 1,4-sulfonated and 1,3-sulfonated products. rsc.org The reaction of 1,3-difluorobenzene (B1663923) with fuming sulfuric acid also leads to sulfonation. rsc.org Given these examples, it is expected that this compound can undergo sulfonation, likely requiring strong sulfonating agents like fuming sulfuric acid (oleum). The position of sulfonation would be determined by the combined directing influence of the four halogen atoms.

Halogenation (Bromination, Iodination) at Unsubstituted Positions

Further halogenation of this compound can occur at the two remaining hydrogen-substituted positions (positions 4 and 6).

Bromination: The bromination of aromatic compounds is a classic electrophilic substitution reaction. A known method for the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) involves the Sandmeyer reaction starting from 3,5-dichloro-4-fluoroaniline (B1294558). google.com This suggests that direct bromination of a related dichlorofluorobenzene is a feasible route. The synthesis of 1,3-dibromo-2,5-dichlorobenzene (B1602152) has also been documented. nih.govbldpharm.com For this compound, direct bromination would likely require a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule and generate a sufficiently strong electrophile to attack the deactivated ring.

Iodination: Iodination is generally less reactive than bromination or chlorination. The reaction often requires an oxidizing agent to convert I₂ into a more potent electrophilic species. While specific iodination studies on this compound were not found, the principles of electrophilic halogenation on deactivated rings would apply.

Influence of Chlorine and Fluorine on Ring Activation/Deactivation

Both chlorine and fluorine are deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effects. jmu.eduuci.edu This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles.

The order of deactivation among halogens is generally F > Cl > Br > I. Fluorine, being the most electronegative, exerts the strongest inductive withdrawal, making the ring significantly less reactive. jmu.edu However, halogens are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the intermediate carbocation (arenium ion) formed during the substitution. uci.edu The positive charge in the arenium ion is delocalized and can be situated on the carbon bearing the halogen, allowing for resonance stabilization. uci.edu

In this compound, the cumulative inductive effect of two chlorine and two fluorine atoms results in a highly deactivated ring. The directing effects of these halogens would guide incoming electrophiles to the available positions 4 and 6. The precise regioselectivity of a given electrophilic substitution would depend on the interplay of the steric and electronic effects of all four halogen substituents.

Nucleophilic Aromatic Substitution Reactions

In contrast to its deactivation towards electrophiles, the electron-withdrawing nature of the halogen substituents in this compound makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAᵣ). nih.govresearchgate.net In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the halogen atoms.

Displacement of Halogens by Various Nucleophiles (e.g., amines, thiols)

The halogens on the this compound ring can be displaced by a variety of nucleophiles. The presence of multiple electron-withdrawing groups activates the ring for such attacks. nih.gov

Displacement by Amines: Nucleophilic aromatic substitution with amines is a common reaction. For example, 2,4-difluoronitrobenzene (B147775) reacts with amines to form substituted products. nih.gov Similarly, 4,5-difluoro-1,2-dinitrobenzene reacts with 1,2-disubstituted amines. nih.gov The reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with amines like piperidine (B6355638) and morpholine (B109124) has been studied, demonstrating aminodechlorination. researchgate.net It is highly probable that this compound would react with amines, with one of the halogens being substituted.

Displacement by Thiols: Thiols are also effective nucleophiles in SNAᵣ reactions. For instance, 4,5-difluoro-1,2-dinitrobenzene reacts with thiols. nih.gov This suggests that this compound could undergo similar reactions with thiolates to form thioethers.

Regioselectivity and Reaction Kinetics in Nucleophilic Attack

The regioselectivity of nucleophilic attack on polyhalogenated benzenes is a critical aspect of their reactivity. The position of attack is determined by the ability of the substituents to stabilize the intermediate Meisenheimer complex. rsc.org

Regioselectivity: In general, fluorine is a better leaving group than chlorine in nucleophilic aromatic substitution reactions, a trend attributed to the greater ability of fluorine to stabilize the transition state leading to the Meisenheimer complex. rsc.org However, the specific regioselectivity in this compound would also be influenced by the positions of the other halogens. Computational studies, such as DFT calculations, can be used to predict the most likely site of nucleophilic attack by evaluating the relative stabilities of the possible Meisenheimer intermediates. researchgate.net For example, in 4,6-dichloro-5-nitrobenzofuroxan, nucleophilic attack occurs selectively at the C4 position, which is explained by the calculated Mulliken charges showing the largest positive charge at this carbon. mdpi.com A similar analysis for this compound would be necessary to predict the regioselectivity with confidence.

Reaction Kinetics: The kinetics of SNAᵣ reactions are influenced by the nature of the nucleophile, the leaving group, and the solvent. Studies on similar systems, such as the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines, have shown that the reactions follow second-order kinetics and are dependent on the nature of the solvent and the amine. researchgate.net The rate of substitution is generally independent of the concentration of the nucleophile in some systems, suggesting a mechanism where the formation of the Meisenheimer complex is the rate-determining step. jocpr.com The stronger stabilization of the Meisenheimer complex by fluorine compared to chlorine is responsible for the higher reactivity of difluoromonomers in polymerization reactions. rsc.org

Investigating the Role of Fluorine in Enhancing Nucleophilic Substitution

The presence of fluorine atoms on the benzene (B151609) ring of this compound plays a significant role in its reactivity towards nucleophilic substitution. The high electronegativity of fluorine withdraws electron density from the aromatic ring, making it more susceptible to attack by nucleophiles. This electron-withdrawing effect is a key factor in activating the molecule for such reactions.

Research has shown that the position of the fluorine atoms relative to the chlorine atoms influences the regioselectivity of nucleophilic substitution. The fluorine atoms ortho and para to the chlorine atoms exert a strong activating effect, facilitating the displacement of the chlorine atoms by nucleophiles. This is attributed to the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance and inductive effects.

The specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, will also significantly impact the outcome of nucleophilic substitution reactions on this compound. Strong nucleophiles and polar aprotic solvents are generally favored for these types of transformations.

Organometallic Reactions

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aryl-Aryl Bond Formation

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new aryl-aryl and aryl-alkynyl bonds. These reactions are fundamental in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.org this compound can react with arylboronic acids in the presence of a palladium catalyst and a base to form substituted biaryl compounds. libretexts.orgorganic-chemistry.org The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups. libretexts.org The choice of catalyst, ligands, and base is crucial for optimizing the reaction conditions and achieving high yields. organic-chemistry.org For instance, palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand and a carbonate base is a common catalytic system. nih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org this compound can participate in Heck reactions with various alkenes, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org The reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. organic-chemistry.org The regioselectivity of the arylation on the alkene is often influenced by steric factors. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org this compound can be coupled with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes. libretexts.org Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 1: Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

Formation of Grignard Reagents and Organolithium Compounds

The presence of two chlorine atoms in this compound allows for the formation of organometallic reagents such as Grignard reagents and organolithium compounds. These reagents are powerful nucleophiles and bases, widely used in organic synthesis for the formation of new carbon-carbon bonds. adichemistry.commnstate.edu

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can lead to the formation of a Grignard reagent. adichemistry.comwikipedia.org The reactivity of the carbon-halogen bond follows the order I > Br > Cl, so the formation of a Grignard reagent from a dichloro-compound can sometimes be challenging. msu.edu However, the use of activated magnesium, such as Rieke magnesium, can facilitate the reaction. adichemistry.com It is also possible to achieve selective formation of a mono-Grignard reagent by carefully controlling the stoichiometry of the reactants.

Organolithium Compounds: Organolithium reagents can be prepared from this compound through reaction with a strong organolithium base, such as n-butyllithium or sec-butyllithium, via a halogen-metal exchange reaction. This reaction is typically performed at low temperatures to prevent side reactions. The resulting aryllithium species is a highly reactive nucleophile and can be used in a variety of subsequent reactions, including quenching with electrophiles to introduce new functional groups.

Radical Reactions

Photochemical Reactions and Photo-induced Transformations

Aromatic halides like this compound can undergo photochemical reactions upon irradiation with UV light. These reactions often proceed through the formation of radical intermediates. The carbon-chlorine bond is weaker than the carbon-fluorine bond and is therefore more susceptible to homolytic cleavage under photochemical conditions.

Upon UV irradiation, a chlorine atom can be cleaved from the benzene ring, generating an aryl radical and a chlorine radical. This aryl radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or reaction with other radical species present in the medium. The specific products formed will depend on the reaction conditions, including the solvent, the presence of other reagents, and the wavelength of the light used. For example, in a hydrogen-donating solvent, the aryl radical could abstract a hydrogen atom to form 1,3-difluorobenzene.

While specific studies on the photochemical reactions of this compound were not found in the search results, the general principles of photochemistry of aryl halides suggest that such transformations are feasible. Photochemical degradation of related chlorinated compounds has been reported. nih.gov

Free Radical Chlorination and its Controllability

Free radical chlorination of an aromatic compound like this compound would involve the substitution of a hydrogen atom on the benzene ring with a chlorine atom. This type of reaction is typically initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals, often using heat or UV light. upenn.edu

The chlorine radical can then abstract a hydrogen atom from the aromatic ring to form hydrogen chloride (HCl) and an aryl radical. This aryl radical then reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, thus propagating the chain reaction. upenn.edu

Controlling the regioselectivity of free radical chlorination on a substituted benzene ring can be challenging. The position of the incoming chlorine atom is influenced by the directing effects of the existing substituents (both chlorine and fluorine atoms) and the relative stability of the intermediate aryl radicals. The fluorine and chlorine atoms are ortho, para-directing for electrophilic aromatic substitution, but their effect on radical substitution can be more complex.

Achieving controlled and selective free-radical chlorination of this compound to a specific isomer would likely require careful optimization of reaction conditions, such as the choice of chlorinating agent, initiator, solvent, and temperature. The use of specific radical initiators or catalysts might offer some degree of control over the reaction. However, due to the multiple possible substitution sites and the inherent reactivity of radical reactions, a mixture of products is often obtained. upenn.edu

Computational Studies on Reaction Pathways

Density Functional Theory (DFT) Calculations of Transition States

No specific studies utilizing Density Functional Theory (DFT) to calculate the transition states of reactions involving this compound were identified. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, it is frequently employed to map out potential energy surfaces, locate transition state structures, and calculate activation energies. This information is vital for predicting reaction kinetics and understanding the mechanistic details of bond-breaking and bond-forming processes. The absence of such studies for this compound means that the precise energetic barriers and geometries of its transition states in various chemical transformations remain theoretically uncharacterized.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data (¹H, ¹³C, and ¹⁹F) for 1,3-dichloro-2,5-difluorobenzene, including chemical shifts and coupling constants, are not available in the searched literature.

Specific ¹H NMR spectra, including chemical shifts (δ) and spin-spin coupling constants (J), for the proton environments in this compound are not documented in available research.

The ¹³C NMR spectrum, which would reveal the chemical shifts of the six carbon atoms in the benzene (B151609) ring and provide insight into the electronic environment of the carbon framework, could not be found.

Experimental ¹⁹F NMR data, crucial for characterizing the fluorine environments and their coupling with neighboring protons and carbons, is not present in the located sources.

Infrared (IR) and Raman Spectroscopy

A detailed vibrational analysis based on experimental IR and Raman spectra is not possible as these spectra are not available.

Without experimental IR and Raman spectra, a specific assignment of the vibrational frequencies corresponding to the Carbon-Chlorine (C-Cl) and Carbon-Fluorine (C-F) stretching and bending modes cannot be conducted.

The characteristic vibrational modes of the benzene ring for this specific substitution pattern, including ring stretching and deformation bands, remain uncharacterized in the absence of experimental spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology provides information about the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, the exact mass is a key identifier. The monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁹F), is a critical piece of data.

The molecular formula for this compound is C₆H₂Cl₂F₂. nih.gov Based on this, the theoretical exact mass can be calculated. This value is essential for distinguishing the compound from isomers or other molecules with the same nominal mass. The computed monoisotopic mass of this compound is 181.9501618 Da. nih.gov This precision is instrumental in confirming the identity of the compound in complex samples.

Table 1: Exact Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Cl₂F₂ |

| Monoisotopic Mass | 181.9501618 Da |

Data sourced from PubChem. nih.gov

Fragmentation Pathways and Structural Elucidation

The fragmentation of aromatic halogen compounds is heavily influenced by the nature and position of the halogen substituents. For this compound, the molecular ion peak (M⁺) would be expected to be prominent, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Key fragmentation pathways would likely involve:

Loss of a chlorine atom: The M⁺ ion could lose a chlorine radical (Cl•) to form a [C₆H₂ClF₂]⁺ fragment. This is often a favorable pathway for chlorinated aromatics. nih.gov

Loss of a fluorine atom: While the C-F bond is stronger than the C-Cl bond, loss of a fluorine radical (F•) to yield a [C₆H₂Cl₂F]⁺ ion is also possible.

Sequential loss of halogens: Subsequent loss of the remaining halogen atoms could occur, leading to a variety of smaller fragment ions.

Ring fragmentation: The aromatic ring itself can break apart after the initial loss of substituents, leading to smaller charged hydrocarbon fragments. The fragmentation of the benzene ring in fluorinated benzenes is known to produce various smaller ions. fluorine1.ru

The relative abundance of these fragment ions provides a fingerprint that can be used for structural confirmation and to distinguish it from its isomers.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While there is no specific crystal structure reported for this compound in the reviewed literature, analysis of closely related structures, such as 1,3-difluorobenzene (B1663923), provides significant insight into the potential solid-state conformation and intermolecular interactions. nih.govresearchgate.netresearchgate.net

Elucidation of Solid-State Molecular Conformation

Assuming a crystalline form of this compound could be obtained, X-ray diffraction would reveal its precise molecular geometry in the solid state. Based on the structure of similar benzene derivatives, the molecule is expected to be planar. The analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

For comparison, the crystal structure of 1,3-difluorobenzene has been studied. nih.govresearchgate.netresearchgate.net In this related molecule, the benzene ring is planar, and the C-F bond lengths are consistent with those expected for aromatic fluorides. It is anticipated that the introduction of chlorine atoms in this compound would lead to slight distortions in the benzene ring geometry due to steric and electronic effects.

Table 2: Crystallographic Data for the Related Compound 1,3-Difluorobenzene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.6618 (13) |

| b (Å) | 12.2849 (5) |

| c (Å) | 7.2336 (4) |

| β (°) | 106.842 (3) |

| Volume (ų) | 2097.55 (18) |

Data for 1,3-difluorobenzene, sourced from Kirchner et al. (2009). researchgate.netresearchgate.net

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For halogenated benzenes, these interactions are critical in defining the supramolecular architecture.

In the case of this compound, several types of interactions would be expected to play a role:

C-H···F and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the halogen acceptors are common in such structures. The crystal structure of 1,3-difluorobenzene shows extensive C-H···F interactions that form one-dimensional tapes, which are then connected into corrugated two-dimensional sheets. nih.govresearchgate.net

Halogen-Halogen Interactions: Interactions between chlorine and fluorine atoms on adjacent molecules (Cl···Cl, F···F, Cl···F) can also be significant. The nature of these interactions can be either attractive or repulsive depending on the geometry.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions. In the crystal of 1,3-difluorobenzene, packing in the third dimension is controlled by C-H···π interactions. nih.govresearchgate.net The presence of four halogen substituents on the benzene ring in this compound would likely influence the nature and geometry of any π-π stacking.

Halogen Bonding: The chlorine atoms, in particular, can act as halogen bond donors, interacting with electron-rich regions on neighboring molecules.

Advanced Applications and Derivatization

Precursor in Organic Synthesis

1,3-Dichloro-2,5-difluorobenzene serves as a key starting material for the construction of elaborate molecular architectures. The differential reactivity of its halogen substituents allows for selective transformations, providing a pathway to complex and highly functionalized organic compounds.

Building Block for Complex Polyaromatic Systems

While direct, specific examples of the use of this compound in the synthesis of complex polyaromatic hydrocarbons (PAHs) are not extensively detailed in readily available literature, its structure is amenable to reactions commonly used for building such systems. The presence of multiple halogen atoms allows for sequential cross-coupling reactions, a powerful strategy for constructing fused aromatic rings.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, are fundamental to the synthesis of complex aromatic structures researchgate.netscielo.br. Dihaloarenes like this compound can, in principle, undergo stepwise couplings. For instance, one of the chlorine atoms could be selectively coupled with an organoboron or organozinc reagent, followed by a second coupling at the other chlorine position with a different partner. This stepwise approach allows for the controlled assembly of unsymmetrical biaryl and polyaryl systems, which are precursors to larger polyaromatic structures.

Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives of this compound could provide a route to fused ring systems. While specific examples are not prevalent, the fundamental reactivity of the C-Cl and C-F bonds suggests its potential in this area of synthesis.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The incorporation of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluorinated benzene (B151609) core of this compound makes it an attractive starting material for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

One area where such fluorinated scaffolds are crucial is in the development of kinase inhibitors, a major class of cancer therapeutics acs.orged.ac.uknih.govnih.govsoci.org. The kinase ATP binding site often contains hydrophobic pockets where fluorinated aromatic rings can form favorable interactions. The substitution pattern of this compound could be exploited to synthesize precursors for kinase inhibitors, where the chlorine atoms are replaced by various functional groups through nucleophilic substitution or cross-coupling reactions to build the final inhibitor structure. For example, similar dichlorofluorinated benzene derivatives are used in the synthesis of complex heterocyclic systems that form the core of many kinase inhibitors.

Additionally, this compound can serve as a precursor for the synthesis of other important pharmaceutical building blocks, such as fluorinated benzofurans organic-chemistry.orgdtu.dk. Benzofuran derivatives are present in numerous biologically active compounds. The synthesis could involve, for example, the reaction of a derivative of this compound with a suitable coupling partner to form a substituted phenol, which can then undergo cyclization to form the benzofuran ring.

Development of Agrochemicals (e.g., fungicides, insecticides)

Fluorinated compounds play a significant role in the agrochemical industry, with many modern pesticides and herbicides containing fluorine to enhance their efficacy and stability. Dichlorodifluorobenzene derivatives are precursors in the synthesis of various agrochemicals. For instance, related compounds are used in the production of insecticides like pyrifluquinazon. A patent describes the synthesis of the insecticide pyrifluron from a dichlorodifluoroaniline intermediate, which could potentially be derived from a compound like this compound through nitration and reduction steps google.com.

In the realm of fungicides, strobilurin analogues are a critical class of compounds used to control a broad spectrum of fungal diseases in crops google.comquickcompany.in. The synthesis of some strobilurin fungicides involves fluorinated aromatic precursors. The specific substitution pattern of this compound could be advantageous in creating novel strobilurin derivatives with improved properties.

The general synthetic utility of dihalobenzenes in agrochemical research is well-established, often involving nucleophilic aromatic substitution or cross-coupling reactions to introduce the desired functionalities.

Synthesis of Liquid Crystal Materials

Fluorinated compounds are integral to the design of modern liquid crystal displays (LCDs) due to their unique dielectric and optical properties bohrium.com. The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic behavior, viscosity, and switching characteristics beilstein-journals.orgbeilstein-journals.orgbiointerfaceresearch.com.

While direct synthesis of liquid crystals from this compound is not explicitly documented in the reviewed literature, its structure possesses features desirable for liquid crystal precursors. The rigid phenyl core and the presence of polar C-F and C-Cl bonds can contribute to the necessary anisotropy of the final liquid crystal molecule. Synthetic routes to liquid crystals often involve the coupling of different aromatic rings. This compound could be used as a central or terminal building block in the synthesis of calamitic (rod-shaped) liquid crystals. The chlorine atoms can be substituted with other aromatic units via cross-coupling reactions to elongate the molecular structure, a key requirement for achieving liquid crystalline phases.

Materials Science Applications

The reactivity of this compound also extends to the field of materials science, where it can be used as a monomer for the creation of high-performance polymers.

Monomer in Polymer Synthesis for Specialty Polymers

This compound can serve as a monomer in the synthesis of specialty polymers, particularly poly(aryl ether ketone)s (PAEKs) and related high-performance thermoplastics. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

The synthesis of PAEKs typically involves a nucleophilic aromatic substitution polycondensation reaction. In this process, an activated dihalo monomer reacts with a bisphenol salt. The electron-withdrawing fluorine atoms in this compound would activate the chlorine atoms towards nucleophilic displacement by a bisphenoxide. The polymerization would proceed to form a polyether chain, with the difluorinated phenyl units incorporated into the polymer backbone.

The inclusion of the this compound monomer could impart specific properties to the resulting polymer, such as improved solubility, a modified glass transition temperature, and enhanced flame retardancy. Research into PEEK analogues has explored the use of various difluorobenzophenone monomers to tune the polymer properties semanticscholar.orgohiolink.edu. While not a direct use of this compound, this demonstrates the principle of using such fluorinated building blocks in the synthesis of advanced polymers.

Development of High-Performance Engineering Plastics with Enhanced Thermal and Mechanical Properties

This compound is a key monomer in the synthesis of specialized polymers. Its structure is particularly suited for creating high-performance engineering plastics, such as poly(arylene ether)s (PAEs). These polymers are synthesized through nucleophilic aromatic substitution (SNAr) polymerization. mdpi.comresearchgate.net In this process, the fluorine atoms of this compound, which are activated by the electron-withdrawing effects of the chlorine atoms and the benzene ring, are displaced by nucleophiles, typically bisphenoxides. This reaction links the aromatic units together, forming a long polymer chain.

The incorporation of fluorine atoms into the polymer backbone significantly enhances the material's properties. Fluorinated poly(arylene ether)s are known for their excellent thermal stability, chemical resistance, and desirable mechanical characteristics. researchgate.net Polymers synthesized from similar fluorinated monomers exhibit high 5% weight loss temperatures (Td5%), often exceeding 500°C, and high glass transition temperatures (Tg). rsc.orgresearchgate.net The rigid structure imparted by the aromatic rings contributes to the thermal and mechanical robustness of the resulting plastics. These properties make them suitable for applications in demanding environments, such as in the aerospace and electronics industries.

| Property | Typical Value Range | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | 178–226 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is crucial for high-temperature applications. |

| 5% Weight Loss Temperature (Td5%) | 514–555 °C (in N2) | Represents the onset of thermal degradation. High values indicate excellent thermal stability. |

| Water Absorption | 0.28–0.87% | Low water absorption is critical for maintaining stable electrical and mechanical properties, especially in humid environments. |

| Tensile Strength | Up to 84 MPa | Measures the force required to pull the polymer to its breaking point. High tensile strength indicates a strong, durable material. |

Applications in Electrical Insulation

The unique electronic properties imparted by fluorine atoms make polymers derived from this compound highly suitable for applications in electrical insulation. Fluorinated polymers are characterized by their low polarity and low polarizability, which translate to a low dielectric constant and low dielectric loss. semanticscholar.org These are critical properties for materials used in microelectronics, integrated circuits, and high-frequency communication systems to prevent signal loss and electrical interference. mdpi.com

Research on fluorinated poly(arylene ether)s demonstrates that these materials can achieve very low dielectric constants, with values reported in the range of 2.07 to 2.80, and dielectric losses as low as 0.002 at high frequencies (11 GHz). rsc.org Crosslinked versions of these polymers can exhibit dielectric constants between 2.17 and 2.58 at 1 MHz. mdpi.comnih.gov Furthermore, the inherent hydrophobicity of fluoropolymers, resulting in low water absorption, ensures the stability of their dielectric properties over time and in various environmental conditions. mdpi.com This combination of low dielectric constant, low signal loss, and environmental stability makes these materials prime candidates for use as substrates for printed circuit boards and as insulating layers in advanced electronic components.

Role in Catalyst Development and Ligand Design

While not a catalyst itself, this compound serves as a valuable precursor for the synthesis of specialized phosphine (B1218219) ligands, which are crucial components in homogeneous catalysis. cfmot.de The carbon-chlorine bonds on the aromatic ring can be selectively targeted to introduce phosphorus-containing functional groups.

A common synthetic route involves the reaction of organometallic compounds with halophosphines. nih.gov For this compound, this could be achieved through monolithiation (replacement of one chlorine atom with lithium) followed by reaction with a chlorophosphine (e.g., ClPR₂) to yield a monodentate phosphine ligand. Alternatively, dilithiation could pave the way for the synthesis of bidentate (pincer-type) ligands. These phosphine ligands play a pivotal role in fine-tuning the electronic and steric properties of transition metal catalysts, which are used in a wide array of chemical transformations, including crucial cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. cfmot.denih.govrsc.org

Electronic and Optoelectronic Applications

The distinct electronic structure of this compound and its derivatives makes them interesting candidates for study in molecular electronics and optoelectronics.

Studies on Rectification Effects in Molecular Junctions

Molecular rectifiers, or diodes, are fundamental components in molecular-scale electronics. The ability of a single molecule to allow current to flow preferentially in one direction is known as rectification. This behavior is highly dependent on the molecule's structure and its interaction with the electrodes.

Investigation of Charge Transfer Complexes

A charge-transfer (CT) complex is formed when an electron donor molecule and an electron acceptor molecule associate, resulting in a partial transfer of electronic charge. wikipedia.org This interaction often gives rise to a new, distinct color. Halogenated benzenes can participate in these complexes, typically as weak electron acceptors due to the electron-withdrawing nature of the halogen atoms. acs.org

The strength of the interaction in a CT complex is related to the ionization potential of the donor and the electron affinity of the acceptor. wikipedia.org While polynitrated aromatic compounds are common strong acceptors, halogenated benzenes can form weaker complexes with strong electron donors. acs.orgnih.gov Studies have been conducted on CT complexes between various halobenzenes and halogen molecules, examining the shifts in vibrational frequencies upon complexation. acs.org However, specific investigations detailing the formation of charge-transfer complexes with this compound are not prominent in the current literature, suggesting that its acceptor strength may be modest compared to more commonly studied acceptor molecules.

Environmental and Analytical Chemistry Applications

As a halogenated aromatic compound, this compound falls into a category of substances that are of interest in environmental monitoring. Halogenated volatile organic compounds (VOCs) can be released into the environment through industrial processes. mdpi.comnih.gov

The standard and most effective method for the detection and quantification of such compounds in environmental samples (e.g., water, soil, or air) is gas chromatography (GC) coupled with mass spectrometry (GC-MS). mdpi.comshimadzu.comchromatographyonline.com This technique separates the components of a mixture in the gas chromatograph, and the mass spectrometer then provides definitive identification and quantification of each component based on its mass-to-charge ratio. For trace-level analysis of halogenated compounds, a GC with an electron-capture detector (ECD) can also be used, as it is highly sensitive to molecules containing halogens. shimadzu.com Standardized protocols, such as US EPA methods, exist for the analysis of various VOCs in drinking water and other environmental matrices. shimadzu.com

| Technique | Principle | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass. | Definitive identification and quantification of specific halogenated compounds in complex environmental samples (water, air, soil). |

| Gas Chromatography-Electron Capture Detector (GC-ECD) | Separates volatile compounds similarly to GC-MS, but uses a detector that is highly sensitive to electrophilic compounds, such as those containing halogens. | Trace-level detection and quantification of halogenated pollutants in environmental monitoring. |

| Purge and Trap Concentration | Inert gas is bubbled through a water sample, stripping volatile compounds which are then trapped on an adsorbent material. The trap is then heated to release the compounds into the GC. | Pre-concentration step for analyzing low levels of volatile organic compounds in aqueous samples. |

Insufficient Data for Specific Advanced Applications of this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific research data on the advanced applications of this compound in the precise contexts outlined in the user's request. Specifically, no detailed studies or findings were identified for its "Use in Environmental Studies for Solvent Vapor Pressure Effects" or its "Detection in Environmental Samples using Advanced Sensors."

Environmental Fate and Degradation Mechanisms Focus on Chemical and Biological Pathways

Atmospheric Degradation

No specific data was found regarding the atmospheric degradation of 1,3-Dichloro-2,5-difluorobenzene. Research on analogous chlorinated benzenes suggests that reaction with hydroxyl (OH) radicals is a primary degradation pathway, but specific rate constants and the resulting atmospheric lifetime for this compound are unknown. Similarly, information on its potential for photolytic degradation and its removal from the atmosphere via washout processes like rain is not available.

Reaction with Hydroxyl Radicals and Atmospheric Lifetime

Specific kinetic data for the reaction between this compound and hydroxyl radicals is not documented in the available scientific literature. Therefore, its atmospheric lifetime cannot be calculated.

Photolytic Degradation Pathways

There is no available information on the direct photolysis of this compound, including the wavelengths of light it might absorb in the atmosphere and the resulting degradation products.

Atmospheric Removal via Washout

The efficiency of atmospheric removal of this compound through wet deposition (washout by rain or other precipitation) has not been studied.

Aquatic and Terrestrial Degradation

The degradation of this compound in water and soil environments is also uncharacterized. While studies on dichlorobenzenes have identified various microbial degradation pathways under different oxygen conditions, it is known that the presence of fluorine atoms can significantly alter a compound's susceptibility to microbial attack.

Biodegradation Pathways in Water and Soil under Aerobic Conditions

No studies have been identified that describe the aerobic biodegradation of this compound by microorganisms in soil or water. The specific enzymes, metabolic pathways, and breakdown products are unknown.

Reductive Dechlorination under Anaerobic Conditions

While reductive dechlorination is a key degradation process for many chlorinated benzenes in anaerobic environments, there is no specific research confirming this pathway for this compound. It is unknown if microorganisms can remove the chlorine atoms from this compound under anaerobic conditions, or what the subsequent fate of the molecule would be.

Role of Microbial Consortia in Degradation

The biodegradation of complex and persistent organic pollutants like this compound is often more effectively carried out by microbial consortia than by single microbial strains. mdpi.comfrontiersin.org These consortia, which are communities of different microbial species, exhibit synergistic capabilities that enhance the degradation process. mdpi.com The cooperative metabolism within a consortium allows for the breakdown of compounds that might be toxic or non-metabolizable by individual species. frontiersin.org For instance, some members of the consortium can break down a complex substrate into simpler intermediates that other species can then utilize as a carbon source. frontiersin.org

In the context of chlorinated benzenes, various bacterial genera have been identified as key players. Studies on compounds like 1,2-dichlorobenzene (B45396) have shown that bacteria such as Pseudomonas and Sphingomonas can tolerate high concentrations of the contaminant, particularly when essential nutrients like nitrogen and phosphorus are available. mdpi.com Research on the degradation of 1,4-dichlorobenzene (B42874) has demonstrated that organisms like Xanthobacter flavus can utilize it as a sole source of carbon and energy. ethz.ch Under anaerobic conditions, methanogenic microbial consortia have been shown to be capable of transforming 1,4-dichlorobenzene through reductive dechlorination. ethz.ch The synergistic action within these consortia facilitates more complete mineralization of the pollutant, reducing the accumulation of potentially toxic intermediate products. mdpi.com

Effect of Environmental Factors on Degradation Rates

The rate at which this compound degrades in the environment is significantly influenced by various physicochemical factors. While specific data for this compound is limited, studies on structurally similar chlorinated hydrocarbons, such as 1,3-dichloropropene, provide insights into the key influencing factors. nih.govresearchgate.net

pH: The hydrolysis of chlorinated hydrocarbons is often pH-dependent. For 1,3-dichloropropene, degradation is inhibited by low pH and favored by high pH conditions. nih.govresearchgate.net

Soil Moisture: The presence of water is crucial for hydrolytic degradation pathways. The rate of hydrolysis has been observed to increase with higher soil moisture content. nih.govresearchgate.net